2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetic acid is a heterocyclic compound that features a thiazolidine ring fused with a thienylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetic acid typically involves the reaction of thiazolidinedione with thiophene-2-carbaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Knoevenagel condensation reactions, optimized for yield and purity. Industrial synthesis may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienylmethylene group to a thienylmethyl group.
Substitution: Electrophilic substitution reactions can occur at the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thienylmethyl derivatives.
Substitution: Halogenated thienyl derivatives.
Scientific Research Applications
2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity and thereby exerting its biological effects. The thiazolidine ring is crucial for its binding affinity, while the thienylmethylene group enhances its specificity .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinedione derivatives: These compounds share the thiazolidine ring but differ in their substituents.
Thiophene derivatives: Compounds with a thiophene ring but lacking the thiazolidine moiety.
Uniqueness
2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetic acid is unique due to its combined thiazolidine and thienylmethylene structure, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C10H7NO4S2 |
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Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H7NO4S2/c12-8(13)5-11-9(14)7(17-10(11)15)4-6-2-1-3-16-6/h1-4H,5H2,(H,12,13)/b7-4- |
InChI Key |
VAERHXKTCYPOOV-DAXSKMNVSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |
Origin of Product |
United States |
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